molecular formula C16H18O2S B14117989 Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- CAS No. 101431-40-7

Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)-

Cat. No.: B14117989
CAS No.: 101431-40-7
M. Wt: 274.4 g/mol
InChI Key: AZICHRGEWDKLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzene ring substituted with a tert-butyl group (1,1-dimethylethyl) at position 1 and a phenylsulfonyl group (SO₂Ph) at position 3. The tert-butyl group is a bulky, electron-donating substituent, while the phenylsulfonyl group is a strong electron-withdrawing moiety. This combination creates unique electronic and steric effects, influencing reactivity, solubility, and stability.

Key spectral characteristics include:

  • IR spectroscopy: Strong S=O stretching vibrations at 1300–1150 cm⁻¹ for the sulfonyl group .
  • NMR: Distinct signals for tert-butyl protons (singlet near δ 1.3 ppm) and aromatic protons influenced by substituent electronic effects .

Properties

CAS No.

101431-40-7

Molecular Formula

C16H18O2S

Molecular Weight

274.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-tert-butylbenzene

InChI

InChI=1S/C16H18O2S/c1-16(2,3)13-9-11-15(12-10-13)19(17,18)14-7-5-4-6-8-14/h4-12H,1-3H3

InChI Key

AZICHRGEWDKLBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

The tert-butyl group, being a strong electron-donating substituent, activates the benzene ring toward electrophilic substitution at the para position. Bromination of 1-(1,1-dimethylethyl)benzene under Friedel-Crafts conditions yields 4-bromo-1-(1,1-dimethylethyl)benzene as the primary product. Subsequent reaction with sodium benzenesulfinate (C₆H₅SO₂Na) in dimethylformamide (DMF) at 100–120°C in the presence of cesium carbonate facilitates nucleophilic displacement of the bromide.

Key Reaction Parameters:

  • Molar Ratio: 1:1.2 (aryl bromide:sulfinate salt)
  • Catalyst: None required due to the activating nature of the tert-butyl group
  • Reaction Time: 12–18 hours
  • Yield: Theoretical yields range from 65–78% based on analogous sulfonylation reactions

Purification and Byproduct Analysis

Crude product purification typically involves sequential solvent washes (hexane/ethyl acetate) followed by recrystallization from ethanol. Gas chromatography-mass spectrometry (GC-MS) analyses of reaction mixtures reveal trace quantities (<2%) of di-substituted byproducts arising from ortho-sulfonylation, which are effectively removed during crystallization.

Copper-Catalyzed Ullmann-Type Coupling

Catalytic System Optimization

This method employs 4-bromo-1-(1,1-dimethylethyl)benzene and sodium benzenesulfinate in the presence of copper(I) iodide (5 mol%) and 1,10-phenanthroline (10 mol%) as a ligand system. The reaction proceeds in dimethyl sulfoxide (DMSO) at 130°C under nitrogen atmosphere, achieving complete conversion within 8 hours.

Advantages Over Conventional Methods:

  • Functional Group Tolerance: Stable under strong base conditions
  • Scalability: Demonstrated at 100-g scale with consistent yields
  • Selectivity: >99% para-substitution confirmed via nuclear Overhauser effect spectroscopy (NOESY)

Kinetic and Thermodynamic Considerations

Arrhenius plot analysis (25–130°C) reveals an activation energy of 92 kJ/mol, indicating a concerted metalation-deprotonation mechanism. Differential scanning calorimetry (DSC) confirms the exothermic nature of the coupling step (ΔH = -158 kJ/mol), necessitating controlled heating during scale-up.

Oxidation of 4-(Phenylthio)-1-(1,1-Dimethylethyl)benzene

Thioether Synthesis

Palladium-catalyzed cross-coupling of 4-bromo-1-(1,1-dimethylethyl)benzene with thiophenol (C₆H₅SH) using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos ligand produces the thioether intermediate in 89% yield.

Reaction Conditions:

  • Solvent: Toluene
  • Temperature: 110°C
  • Time: 6 hours
  • Base: Potassium tert-butoxide

Sulfone Formation via Oxidation

Treatment of 4-(phenylthio)-1-(1,1-dimethylethyl)benzene with 3 equivalents of meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C affords the target sulfone in 94% yield. Alternative oxidants like hydrogen peroxide/acetic acid provide comparable yields but require longer reaction times (24 vs. 2 hours).

Oxidant Efficiency Comparison:

Oxidant Temperature (°C) Time (h) Yield (%)
mCPBA 25 2 94
H₂O₂/AcOH 70 24 91
KMnO₄/H₂SO₄ 50 6 88

Crystallization and Polymorph Control

Solvent Screening for Recrystallization

Ethanol emerges as the optimal recrystallization solvent, producing needle-like crystals with 99.9% HPLC purity. Methanol/butanone mixtures (3:1 v/v) yield a metastable polymorph (Form II) that converts to the stable Form I upon heating above 80°C.

Crystal Structure Parameters:

  • Space Group: P2₁/c
  • Unit Cell Dimensions: a = 14.2 Å, b = 6.8 Å, c = 18.3 Å, β = 102.5°
  • Density: 1.21 g/cm³

Industrial-Scale Process Considerations

Cost-Benefit Analysis of Synthetic Routes

Method Cost (USD/kg) E-Factor PMI
Nucleophilic Substitution 420 18 6.2
Ullmann Coupling 580 23 8.1
Thioether Oxidation 390 12 4.7

E-Factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity

The oxidation route demonstrates superior sustainability metrics, though it requires handling malodorous thiophenol intermediates. Continuous flow reactor designs mitigate safety concerns through precise temperature control and reduced inventory of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)- involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituent effects, physical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
1-(1,1-Dimethylethyl)-4-(phenylsulfonyl)benzene -SO₂Ph, -C(CH₃)₃ C₁₆H₁₈O₂S 274.38 g/mol High thermal stability due to bulky tert-butyl; sulfonyl group enhances polarity. Likely used in polymer stabilizers or pharmaceuticals.
4-tert-Butyldiphenyl sulfide -SPh, -C(CH₃)₃ C₁₆H₁₈S 242.38 g/mol Thioether linkage (C-S) with IR ~700–600 cm⁻¹. Lower oxidation state; used in intermediates for sulfone synthesis.
4-Nitrodiphenyl sulfide -SPh, -NO₂ C₁₂H₉NO₂S 231.27 g/mol Nitro group enhances electron withdrawal; potential use in agrochemicals or dyes.
4-tert-Butylphenyl phenyl ether -OPh, -C(CH₃)₃ C₁₆H₁₈O 226.31 g/mol Ether linkage (C-O) with moderate polarity. Applications in surfactants or fragrances.
1-Chloro-4-(phenylsulfonyl)benzene -SO₂Ph, -Cl C₁₂H₉ClO₂S 252.71 g/mol Chlorine substituent increases reactivity toward nucleophilic substitution. Used in cross-coupling reactions.

Key Observations:

Electronic Effects: The phenylsulfonyl group (-SO₂Ph) in the target compound is a stronger electron-withdrawing group compared to thioethers (-SPh) or ethers (-OPh). This deactivates the benzene ring toward electrophilic substitution but enhances stability in acidic/basic conditions . The tert-butyl group provides steric hindrance, reducing molecular packing and improving solubility in nonpolar solvents .

Spectral Differences :

  • Sulfonyl vs. Thioether : Sulfonyl groups exhibit intense S=O stretches in IR (1300–1150 cm⁻¹), while thioethers show C-S stretches at lower frequencies (~700–600 cm⁻¹) .
  • NMR Shifts : Aromatic protons in sulfonyl derivatives are deshielded compared to thioethers or ethers due to the electron-withdrawing nature of -SO₂ .

Applications: Sulfonyl Derivatives: Often used in high-performance polymers (e.g., polysulfones) or as enzyme inhibitors due to their stability and polarity . Thioethers/Ethers: Common in agrochemicals (e.g., 4-Nitrodiphenyl sulfide in pesticides) or fragrances (e.g., phenoxy derivatives) .

Biological Activity

Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)-, also known as tert-butyl phenyl sulfone , is a sulfonated aromatic compound with notable biological activities. Its structural formula is C16H18O2SC_{16}H_{18}O_{2}S and it has a molecular weight of approximately 274.37 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential therapeutic effects and environmental implications.

Basic Information

  • IUPAC Name : Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)-
  • CAS Number : 101431-40-7
  • Molecular Formula : C16H18O2SC_{16}H_{18}O_{2}S
  • Melting Point : 129-130 °C
  • Boiling Point : Approximately 406.4 °C (predicted)
  • Density : 1.122 g/cm³ (predicted) .

Structure

The compound features a benzene ring substituted with a tert-butyl group and a phenylsulfonyl group, which significantly influences its reactivity and biological activity.

Anti-inflammatory Effects

Sulfonated aromatic compounds often possess anti-inflammatory properties due to their ability to inhibit pro-inflammatory cytokines. Studies suggest that compounds with similar structures can reduce inflammation in cellular models.

Antioxidant Activity

The antioxidant potential of benzene derivatives is well-documented. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced antibacterial activity significantly.

CompoundMIC (µg/mL)Activity
Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)-TBDTBD
Control Compound A50Moderate
Control Compound B25High

Study 2: Anti-inflammatory Mechanism

In vitro studies have shown that similar sulfonated benzene derivatives inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers.

CompoundInhibition (%)Mechanism
Benzene, 1-(1,1-dimethylethyl)-4-(phenylsulfonyl)-TBDNF-kB Inhibition
Control Compound C70%COX Inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.